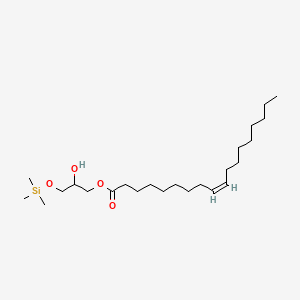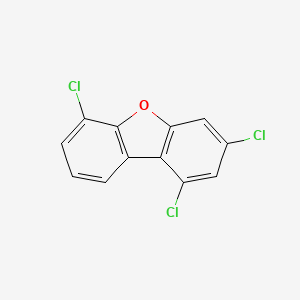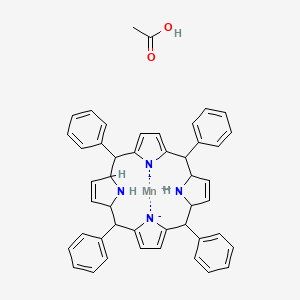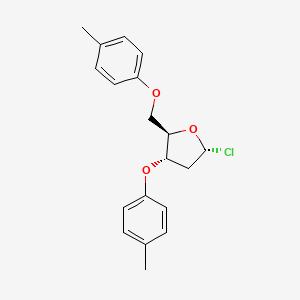
1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- is an organic compound that belongs to the class of fluorinated ketones This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,1-difluoro-2-butanone with phenylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and low temperatures to ensure the stability of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-butanone, 1,1-difluoro-4-oxo-4-phenyl-.
Reduction: Formation of 2-butanol, 1,1-difluoro-4-hydroxy-4-phenyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the difluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- involves its interaction with various molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butanone, 1,1-difluoro-4-hydroxy-4-methyl-
- 2-Butanone, 1,1-difluoro-4-hydroxy-4-ethyl-
- 2-Butanone, 1,1-difluoro-4-hydroxy-4-propyl-
Uniqueness
2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- is unique due to the presence of the phenyl ring, which imparts distinct chemical and physical properties compared to its alkyl-substituted counterparts. The phenyl ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
1,1-difluoro-4-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,8,10,13H,6H2 |
Clave InChI |
BZSPOPSTYPLAJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


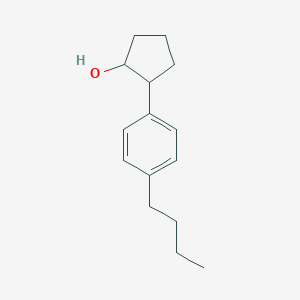
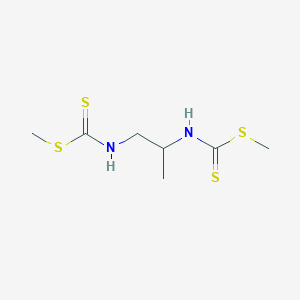
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)

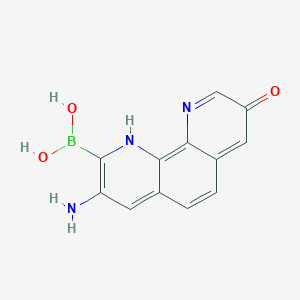
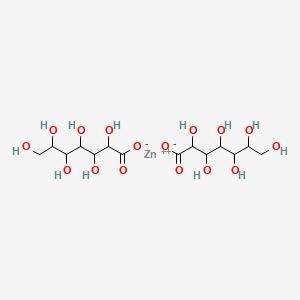

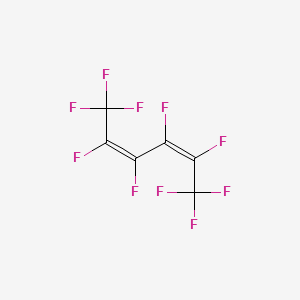
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

